molecular formula C14H11BrO B14015795 2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14015795
M. Wt: 275.14 g/mol
InChI Key: VPSSCRPHJDRNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H11BrO It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 2’ position, a methyl group at the 4’ position, and a formyl group at the 4 position

Preparation Methods

The synthesis of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4’-methyl-[1,1’-biphenyl]-4-carbaldehyde using bromine or a brominating agent in the presence of a catalyst. The reaction typically takes place in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 2’ position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to precisely control the addition of reagents and the reaction environment.

Chemical Reactions Analysis

2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiolate.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the biphenyl compound.

Scientific Research Applications

2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and formyl group serve as reactive sites for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar compounds to 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde include other biphenyl derivatives with different substituents. For example:

The uniqueness of 2’-Bromo-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

IUPAC Name

4-(2-bromo-4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11BrO/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-9H,1H3

InChI Key

VPSSCRPHJDRNGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.